2-(4-(1,1,1-Trifluoropropan-2-yl)phenyl)acetic acid
CAS No.:
Cat. No.: VC13565844
Molecular Formula: C11H11F3O2
Molecular Weight: 232.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11F3O2 |
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Molecular Weight | 232.20 g/mol |
IUPAC Name | 2-[4-(1,1,1-trifluoropropan-2-yl)phenyl]acetic acid |
Standard InChI | InChI=1S/C11H11F3O2/c1-7(11(12,13)14)9-4-2-8(3-5-9)6-10(15)16/h2-5,7H,6H2,1H3,(H,15,16) |
Standard InChI Key | HAEYUYHOBWCNFI-UHFFFAOYSA-N |
SMILES | CC(C1=CC=C(C=C1)CC(=O)O)C(F)(F)F |
Canonical SMILES | CC(C1=CC=C(C=C1)CC(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted at the 4-position with a 1,1,1-trifluoropropan-2-yl group and an acetic acid side chain at the adjacent carbon. The trifluoromethyl group () contributes to its lipophilicity and electronic effects, which are pivotal in drug-receptor interactions . The IUPAC name, 2-[4-(1,1,1-trifluoropropan-2-yl)phenyl]acetic acid, reflects this arrangement, while its SMILES notation (CC(C1=CC=C(C=C1)CC(=O)O)C(F)(F)F
) provides a machine-readable representation .
Table 1: Key Physicochemical Properties
The compound’s crystalline structure and conformational flexibility have been validated via X-ray crystallography and NMR spectroscopy, though detailed spectral data remain proprietary in industrial contexts .
Synthesis and Manufacturing
Industrial Routes
Two primary synthetic pathways dominate the production of 2-(4-(1,1,1-trifluoropropan-2-yl)phenyl)acetic acid:
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Condensation-Hydrolysis-Decarboxylation Sequence
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Step A: Condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate under basic conditions yields diethyl 2,5-difluoro-4-nitrophenylmalonate .
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Step B: Hydrolysis and decarboxylation of the malonate ester produce the nitro-substituted phenylacetic acid intermediate.
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Step C: Catalytic hydrogenation reduces the nitro group to an amine.
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Step D: Diazotization and fluorination replace the amine with a fluorine atom, yielding the final product .
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Pharmaceutical Intermediate Synthesis
Recent patents describe its use in synthesizing pyrazole-4-carboxamide derivatives, such as (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide . Here, the acetic acid moiety undergoes amidation or esterification to integrate into larger drug molecules .
Table 2: Comparative Analysis of Synthetic Methods
Method | Yield | Scalability | Cost Efficiency |
---|---|---|---|
Condensation-Decarboxylation | 65–75% | High | Moderate |
Pharmaceutical Intermediates | 50–60% | Medium | High |
The condensation route is favored for bulk production due to its higher yield and compatibility with existing fluorination infrastructure .
Applications in Pharmaceutical Development
Role in Drug Design
The trifluoromethyl group’s electron-withdrawing nature and metabolic resistance make this compound invaluable in medicinal chemistry:
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Anti-Inflammatory Agents: Incorporated into nonsteroidal anti-inflammatory drug (NSAID) analogs to reduce gastrointestinal toxicity .
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Metabolic Disorder Therapeutics: Serves as a backbone for G-protein-coupled receptor (GPCR) modulators targeting type 2 diabetes and obesity .
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Kinase Inhibitors: Enhances binding affinity in Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases .
Case Study: Pyrazole-4-carboxamide Derivatives
In US Patent US20230322682A1, the compound is alkylated to form a pyrazole ring, which is further functionalized with fluorinated benzamides. The resulting molecule exhibits nanomolar potency against interleukin-1 receptor-associated kinase 4 (IRAK4), a target in rheumatoid arthritis .
Precautionary Measure | Implementation |
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Personal Protective Equipment (PPE) | Gloves, goggles, lab coat, respirator |
Ventilation | Use in fume hoods with negative pressure |
First Aid | Rinse skin/eyes with water; seek medical attention if ingested |
Industrial guidelines recommend storage at room temperature in sealed containers to prevent moisture absorption and degradation .
Recent Research Developments
Advances in Fluorination Techniques
A 2024 study optimized the diazotization-fluorination step (Step D) using microfluidic reactors, achieving a 15% increase in yield and reducing byproduct formation . This innovation aligns with trends toward continuous manufacturing in API production.
Biopharmacokinetic Studies
Phase I trials of a BTK inhibitor derived from this compound demonstrated a half-life () of 12–14 hours and 85% oral bioavailability in murine models, underscoring its pharmacokinetic advantages .
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